Technical Monograph: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde
Technical Monograph: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde
The following technical monograph details the chemical identity, synthesis, and medicinal chemistry applications of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde . This guide is structured for researchers and drug developers focusing on lead optimization and synthetic organic chemistry.
CAS Registry Number: 1086378-74-6 Formula: C₁₃H₁₆O₃ Molecular Weight: 220.27 g/mol
Executive Summary & Chemical Identity
4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly small-molecule kinase inhibitors and GPCR antagonists. In medicinal chemistry, the (tetrahydro-2H-pyran-4-yl)methoxy moiety is a "privileged" solubilizing group. It is frequently employed to replace benzyl or alkyl ethers during Lead Optimization to improve metabolic stability (lowering CYP450 clearance) and increase fraction of sp³ carbons (Fsp³), thereby enhancing aqueous solubility without sacrificing hydrophobic binding interactions.
Physicochemical Profile
| Property | Value / Description |
| Appearance | White to off-white crystalline solid or powder |
| Boiling Point | ~360°C (Predicted at 760 mmHg) |
| Density | ~1.15 g/cm³ |
| LogP (Predicted) | 1.8 – 2.2 (Moderate Lipophilicity) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent oxidation |
Synthetic Methodologies
The synthesis of 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde typically proceeds via the etherification of 4-hydroxybenzaldehyde. Two primary routes are validated for laboratory and scale-up contexts.
Route A: Williamson Ether Synthesis (Scalable)
This method is preferred for multi-gram to kilogram scale synthesis due to the robustness of the reagents and ease of purification.
Reagents:
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Substrate: 4-Hydroxybenzaldehyde (1.0 eq)
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Electrophile: 4-(Bromomethyl)tetrahydro-2H-pyran (1.1 eq) or (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate.
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Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq).
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Solvent: DMF or Acetonitrile (MeCN).
Protocol:
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Charge: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous DMF (100 mL).
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Deprotonation: Add K₂CO₃ (22.6 g, 163.8 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide.
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Alkylation: Add 4-(bromomethyl)tetrahydro-2H-pyran (16.1 g, 90.1 mmol) dropwise.
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Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS for consumption of the phenol.
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Work-up: Cool to room temperature. Pour the mixture into ice-cold water (500 mL). The product typically precipitates.
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Isolation: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum. If oil forms, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).
Route B: Mitsunobu Reaction (Mild Conditions)
Ideal for small-scale synthesis or when the bromide precursor is unavailable.
Reagents:
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Substrate: 4-Hydroxybenzaldehyde (1.0 eq)
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Alcohol: (Tetrahydro-2H-pyran-4-yl)methanol (1.1 eq)
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Phosphine: Triphenylphosphine (PPh₃, 1.2 eq)
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Azodicarboxylate: DIAD or DEAD (1.2 eq)
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Solvent: Anhydrous THF
Protocol:
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Dissolve 4-hydroxybenzaldehyde, (tetrahydro-2H-pyran-4-yl)methanol, and PPh₃ in anhydrous THF at 0°C under Argon.
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Add DIAD dropwise over 20 minutes, maintaining the temperature < 5°C.
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Allow the reaction to warm to room temperature and stir overnight (12–16 h).
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Concentrate the solvent and purify directly via column chromatography.
Synthesis Pathway Visualization[2]
Figure 1: Synthetic pathways for CAS 1086378-74-6. Route A (solid line) is preferred for scale; Route B (dashed) is an alternative for small-scale discovery.
Medicinal Chemistry Applications
This aldehyde is a "warhead precursor" or "scaffold linker." It is rarely the final drug but is reacted (e.g., via Reductive Amination, Knoevenagel Condensation, or Wittig Reaction) to install the Tetrahydropyran-4-ylmethoxy (THP-methoxy) tail.
Why use the THP-Methoxy Group?
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Solubility Enhancement: The ether oxygen in the pyran ring accepts hydrogen bonds, improving aqueous solubility compared to a cyclohexyl or phenyl analog.
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Metabolic Stability: Unlike a benzyl ether (which is prone to benzylic oxidation and dealkylation), the THP-methoxy group is metabolically robust. The ether linkage is not benzylic, and the pyran ring is less prone to oxidative metabolism than a phenyl ring.
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Conformational Control: The methylene linker (-CH2-O-) allows the pyran ring to adopt a specific orientation to fill solvent-exposed pockets in enzymes (e.g., the ATP-binding site of kinases).
Experimental Workflow: Scaffold Optimization
The following diagram illustrates how this intermediate is used to optimize a lead compound (e.g., a Kinase Inhibitor).
Figure 2: Lead optimization workflow utilizing the THP-methoxy benzaldehyde intermediate to improve physicochemical properties.
Analytical Characterization
To validate the synthesis of CAS 1086378-74-6, the following NMR signals are diagnostic.
¹H NMR (400 MHz, DMSO-d₆) Predicted Shifts:
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Aldehyde (CHO): δ 9.87 ppm (s, 1H) – Diagnostic singlet.
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Aromatic (Ar-H): δ 7.85 (d, 2H, J=8.8 Hz) and δ 7.15 (d, 2H, J=8.8 Hz) – AA'BB' system.
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Ether Linker (O-CH₂): δ 3.95 ppm (d, 2H, J=6.5 Hz) – Doublet due to coupling with CH.
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Pyran (O-CH₂-eq): δ 3.85–3.90 ppm (m, 2H) – Equatorial protons near oxygen.
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Pyran (O-CH₂-ax): δ 3.30–3.40 ppm (m, 2H) – Axial protons (often overlapped with water).
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Pyran Methine (CH): δ 2.00–2.10 ppm (m, 1H) – Multiplet.
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Pyran (C-CH₂): δ 1.65 (d, 2H) and δ 1.30 (m, 2H).
Safety & Handling
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GHS Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Handling: Use in a fume hood. Avoid dust formation.
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Stability: Aldehydes are prone to air oxidation to carboxylic acids. Store under nitrogen or argon at 4°C. Re-test purity if stored for >6 months.
References
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ChemicalBook. (2022). 4-(Tetrahydro-2H-pyran-4-ylmethoxy)benzaldehyde Product Description & Properties. Retrieved from
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GuideChem. (2023). CAS 1086378-74-6 Entry and Suppliers. Retrieved from
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National Institutes of Health (NIH). (2019). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Retrieved from
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BenchChem. (2025).[1] Application Notes for Tetrahydrothiopyran-4-one and Related Scaffolds in Drug Discovery. Retrieved from
